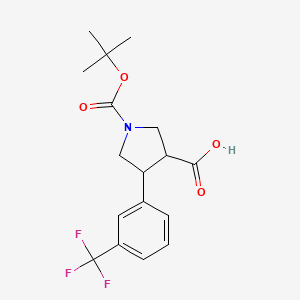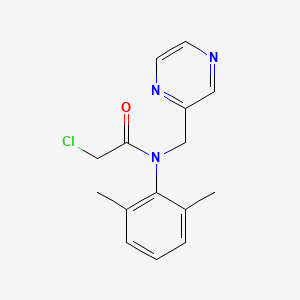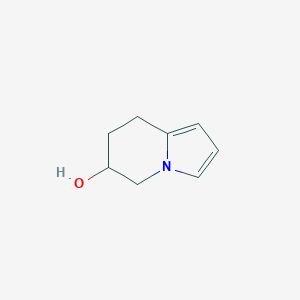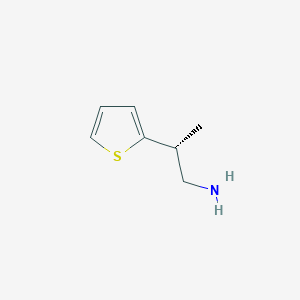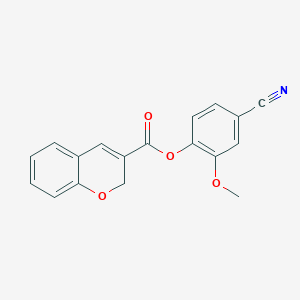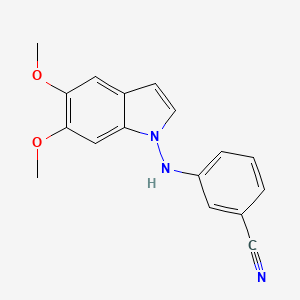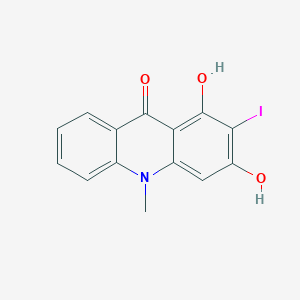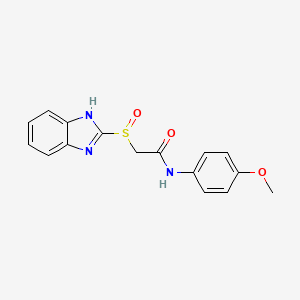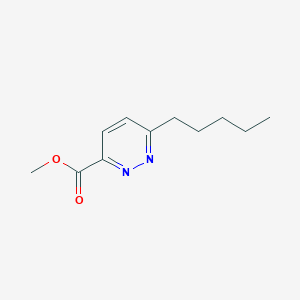![molecular formula C45H79N3O9 B12933020 N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine CAS No. 585539-97-5](/img/structure/B12933020.png)
N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine is a complex organic compound with a molecular formula of C45H79N3O9 This compound is characterized by its intricate structure, which includes multiple ester linkages and a histidine residue
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the esterification of hexadecanoic acid with glycerol to form 2,3-bis(hexadecanoyloxy)propyl derivatives. This intermediate is then reacted with 4-oxobutanoic acid derivatives under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and coupling reactions, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions, including temperature, pressure, and catalysts, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with altered functional groups
科学的研究の応用
N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in cellular processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in drug delivery systems and as a component of pharmaceutical formulations.
Industry: Utilized in the development of advanced materials, including surfactants and emulsifiers.
作用機序
The mechanism of action of N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine involves its interaction with specific molecular targets and pathways. The compound’s ester linkages and histidine residue play crucial roles in its binding to proteins and enzymes, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other glycerophospholipids and phosphatidylethanolamines, such as 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine .
Uniqueness
N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine is unique due to its specific structure, which combines long-chain fatty acid esters with a histidine residue. This unique combination imparts distinct properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
585539-97-5 |
|---|---|
分子式 |
C45H79N3O9 |
分子量 |
806.1 g/mol |
IUPAC名 |
(2S)-2-[[4-[2,3-di(hexadecanoyloxy)propoxy]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C45H79N3O9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-42(50)55-35-39(57-44(52)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-56-43(51)32-31-41(49)48-40(45(53)54)33-38-34-46-37-47-38/h34,37,39-40H,3-33,35-36H2,1-2H3,(H,46,47)(H,48,49)(H,53,54)/t39?,40-/m0/s1 |
InChIキー |
YQIXFNRFKFPLBR-YFCYKHDGSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O)OC(=O)CCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)NC(CC1=CN=CN1)C(=O)O)OC(=O)CCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


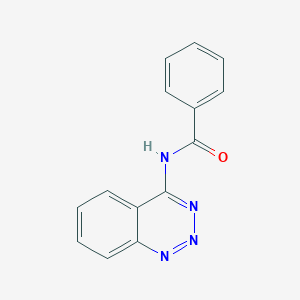
![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12932940.png)
![Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B12932952.png)

